molecular formula C5H5ClN2S B1532001 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole CAS No. 1597081-85-0

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

Cat. No.: B1532001
CAS No.: 1597081-85-0
M. Wt: 160.63 g/mol
InChI Key: CLQSSOBUMSYNMS-UHFFFAOYSA-N
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Description

“3-Chloro-5-cyclopropyl-1,2,4-thiadiazole” is a chemical compound with the molecular formula C5H5ClN2S. It has a molecular weight of 160.63 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H5ClN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 . The SMILES string is ClC1=NC(C2CC2)=NS1 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A study by Kumar and Panwar (2015) highlights the synthesis of bis-heterocyclic derivatives containing thiadiazole moieties, including compounds related to 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole. These compounds were evaluated for their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. Specifically, certain derivatives exhibited potent antimicrobial activity against a spectrum of microbes, and one derivative was notably potent in anti-inflammatory and analgesic activities. This suggests that derivatives of this compound can have significant applications in developing new therapeutic agents with antimicrobial and anti-inflammatory effects (Kumar & Panwar, 2015).

Corrosion Inhibition

Research conducted by Bentiss et al. (2007) and Lebrini et al. (2005) investigated the effectiveness of thiadiazole derivatives as corrosion inhibitors for metals. These studies found that certain 1,3,4-thiadiazole derivatives, including those related to the structure of this compound, exhibit good inhibition properties, protecting metals like mild steel from corrosion in acidic environments. This indicates a promising application in the field of corrosion prevention, which is crucial for extending the lifespan of metal structures and components in various industries (Bentiss et al., 2007), (Lebrini et al., 2005).

Material Science and Nonlinear Optical Material Applications

A study by Kerru et al. (2019) on the structure of a thiadiazole derivative similar to this compound revealed insights into its crystal and molecular structure, predicting its application as a nonlinear optical (NLO) material. The findings suggest that such compounds could have potential applications in the development of materials for optical devices, highlighting the versatility of thiadiazole derivatives in material science (Kerru et al., 2019).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-chloro-5-cyclopropyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQSSOBUMSYNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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